Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate
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Overview
Description
Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being converted to its tetrasodium salt form.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce various amines.
Scientific Research Applications
Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage, leading to the formation of reactive intermediates that can interact with cellular components. The triazine ring can also participate in nucleophilic substitution reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
- Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its multiple sulfonate groups enhance its solubility in water, making it highly suitable for various industrial applications.
Properties
CAS No. |
84434-58-2 |
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Molecular Formula |
C33H18ClN9Na4O12S4 |
Molecular Weight |
988.2 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C33H22ClN9O12S4.4Na/c34-31-37-32(35)39-33(38-31)36-25-8-9-28(22-14-17(56(44,45)46)4-6-19(22)25)43-42-26-10-11-27(23-15-18(57(47,48)49)5-7-20(23)26)41-40-16-12-24-21(30(13-16)59(53,54)55)2-1-3-29(24)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4 |
InChI Key |
BFGORUIXPULGPD-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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